Rac Desfluoro Citalopram Oxalate is a chemical compound that is primarily recognized as an impurity of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The compound's chemical structure is characterized by the absence of a fluorine atom at a specific position on the aromatic ring compared to its parent compound, Citalopram. The molecular formula for Rac Desfluoro Citalopram Oxalate is with a molecular weight of approximately 396.44 g/mol .
Rac Desfluoro Citalopram Oxalate is classified under the category of pharmaceutical impurities and is derived from the synthesis of Citalopram. It is important to note that this compound may exhibit different pharmacological properties compared to its parent compound due to its altered structure. As an impurity, it can arise during the manufacturing process of Citalopram, making it significant for quality control in pharmaceutical formulations .
The synthesis of Rac Desfluoro Citalopram Oxalate typically involves several chemical reactions that modify the Citalopram structure. The primary synthetic route includes:
These steps must be carefully controlled to ensure high purity and yield of the desired compound .
Rac Desfluoro Citalopram Oxalate features a complex molecular structure that includes:
The structural representation can be described using standard chemical notation, where the absence of fluorine at a specific position differentiates it from Citalopram.
Rac Desfluoro Citalopram Oxalate can undergo various chemical reactions typical for organic compounds, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction.
The mechanism of action for Rac Desfluoro Citalopram Oxalate is not fully elucidated but is believed to involve modulation of serotonin levels in the brain. Similar to other SSRIs, it may influence serotonin reuptake inhibition, although its efficacy and specific interactions may differ due to structural variations from Citalopram. Research indicates that impurities like Rac Desfluoro Citalopram may alter the pharmacodynamics and pharmacokinetics when present in formulations .
Rac Desfluoro Citalopram Oxalate has limited direct applications but serves significant roles in scientific research:
rac Desfluoro Citalopram Oxalate (CAS 1093072-86-6) is identified by the molecular formula C₂₂H₂₄N₂O₅, corresponding to a molecular weight of 396.44 g/mol [1] [5] [10]. The structure comprises a desfluoro derivative of citalopram conjugated with oxalic acid. Key features include:
Table 1: Atomic Composition and Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₅ |
| Molecular Weight | 396.44 g/mol |
| InChI Key | MCSDUGFBIQIOCC-UHFFFAOYSA-N |
| SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |
| CAS Number | 1093072-86-6 |
rac Desfluoro Citalopram Oxalate serves as a pharmacologically relevant impurity in citalopram synthesis. Its distinctions include:
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | CAS Number | Key Feature |
|---|---|---|---|
| rac Desfluoro Citalopram Oxalate | C₂₂H₂₄N₂O₅ | 1093072-86-6 | Fluorine-free impurity; oxalate salt |
| Citalopram | C₂₀H₂₁FN₂O | 59729-33-8 | Racemic SSRI with fluorine at C5 |
| Escitalopram | C₂₀H₂₁FN₂O | 128196-01-0 | S-Enantiomer; enhanced efficacy vs. racemate |
The compound exhibits racemism due to a chiral center at the 1-position of the phthalan ring:
Physical State and Appearance:
Solubility and Stability:
Crystallographic Features:
Table 3: Physicochemical Parameters
| Property | Value |
|---|---|
| Appearance | Off-white solid |
| Melting Point | 41–43°C |
| Purity | >95% (HPLC) |
| Storage Conditions | –20°C; protected from light |
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0